molecular formula C15H14ClN3O3S B2696347 Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate CAS No. 898648-59-4

Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate

Cat. No.: B2696347
CAS No.: 898648-59-4
M. Wt: 351.81
InChI Key: LIBSANLIBUHGLP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and a methylthio group, as well as a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method includes the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with an appropriate amine under controlled conditions to introduce the carboxamido group[_{{{CITATION{{{_1{Synthesis, X-ray and Fluorescence Characteristics of Pyrimido5,4-e ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrimidine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions at the pyrimidine ring or the benzoate ester group can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various pyrimidine derivatives, benzoate esters, and other functionalized compounds that can be further utilized in research and industry.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is employed in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and understand disease mechanisms.

Medicine: In the medical field, this compound and its derivatives are explored for their potential therapeutic effects. They may be used in the development of new drugs for treating various conditions, including infections, inflammation, and cancer.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other materials that require specific chemical properties. Its versatility makes it valuable in various manufacturing processes.

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

  • Ethyl 2-(5-chloro-2-methylthiopyrimidine-4-carboxylate)

  • Ethyl 2-(5-chloro-2-methylthiopyrimidine-4-carboxylate)benzoate

Uniqueness: Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is unique due to its specific substitution pattern and the presence of the carboxamido group, which differentiates it from other pyrimidine derivatives. This structural uniqueness allows for distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSANLIBUHGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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